molecular formula C13H19NO3S B6212502 ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate CAS No. 2742660-61-1

ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B6212502
CAS No.: 2742660-61-1
M. Wt: 269.4
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Description

Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromoethyl cyclohexyl ether with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. The exact mechanism of action would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(phenoxy)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.

    Methyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[(cyclohexyloxy)methyl]-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to the combination of its functional groups and the thiazole ring. The presence of the cyclohexyloxy group imparts specific steric and electronic properties, influencing its reactivity and potential applications. The thiazole ring is known for its stability and ability to participate in various chemical and biological processes, making this compound a valuable entity in research and industry.

Properties

CAS No.

2742660-61-1

Molecular Formula

C13H19NO3S

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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